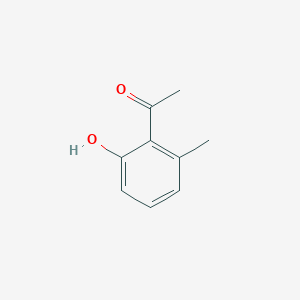

1-(2-Hydroxy-6-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-6-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUSOVIZZGBORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457158 | |

| Record name | 2'-Hydroxy-6'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41085-27-2 | |

| Record name | 2'-Hydroxy-6'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxy-6-methylphenyl)ethanone (CAS: 41085-27-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Hydroxy-6-methylphenyl)ethanone, a versatile aromatic ketone with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, mechanisms of action, and analytical characterization, reflecting a deep understanding of its practical applications.

Chemical Identity and Physicochemical Properties

This compound, also known as 2'-Hydroxy-6'-methylacetophenone, is a substituted aromatic ketone. Its core structure, featuring a hydroxyl and a methyl group ortho to the acetyl substituent, gives rise to its distinct chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41085-27-2 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2'-Hydroxy-6'-methylacetophenone | [1][2] |

| Physical Form | Gray to Pale-yellow to Yellow Solid or Liquid | [3] |

| Melting Point | 93–98°C | [4] |

| Boiling Point | 239.2±20.0 °C (Predicted) | [4] |

| Purity | Typically ≥95% | [3] |

Synthesis and Mechanistic Insights

A robust and industrially relevant method for the synthesis of this compound is the Fries rearrangement of m-cresyl acetate.[5][6] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), and proceeds through an electrophilic aromatic substitution mechanism.[5][6][7]

The choice of reaction temperature is a critical parameter that dictates the regioselectivity of the acylation. Higher temperatures favor the formation of the ortho-isomer (the desired product in this case) due to the thermodynamic stability of the bidentate complex formed between the ortho-product and the aluminum chloride catalyst.[6]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. This compound | C9H10O2 | CID 11159401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. Fries_rearrangement [chemeurope.com]

The Enigmatic Presence of 2'-Hydroxy-6'-methylacetophenone in Nature: A Technical Guide for Researchers

This technical guide delves into the natural occurrence of 2'-Hydroxy-6'-methylacetophenone, a fascinating yet elusively documented simple acetophenone. While direct and extensive reports of its isolation from natural sources are sparse, this document provides a comprehensive overview by examining its known presence, the broader context of structurally related acetophenones in the natural world, and the methodologies crucial for their study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the sourcing, identification, and potential applications of this and similar compounds.

Introduction to Acetophenones in Nature

Acetophenones represent a significant class of naturally occurring phenolic compounds, characterized by a ketone group attached to a benzene ring.[1] These compounds are biosynthesized by a variety of organisms, including plants, fungi, and bacteria, and exhibit a wide array of biological activities.[2] Their structural diversity, arising from different hydroxylation, methoxylation, and alkylation patterns on the aromatic ring, contributes to their varied pharmacological properties, which include antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1]

Documented Natural Occurrence of 2'-Hydroxy-6'-methylacetophenone and Its Isomers

Direct reports on the natural occurrence of 2'-Hydroxy-6'-methylacetophenone are limited. However, the compound has been identified as an exocrine compound in several neotropical ant species belonging to the genus Hypoclinea.[3] This discovery underscores the importance of exploring unique ecological niches for novel natural products.

While the target compound itself is not widely reported, its isomers and closely related derivatives are more commonly found in nature. For instance:

-

2'-Hydroxy-4'-methylacetophenone has been isolated from the roots of Angelica koreana and has been reported in Eupatorium fortunei.[4][5]

-

2'-Hydroxy-5'-methylacetophenone has been identified in Taxus canadensis and Nicotiana tabacum.[6] It has also been detected in Arabica and Robusta coffees.[7]

The limited documentation of 2'-Hydroxy-6'-methylacetophenone in nature may be attributable to its potential role as a biosynthetic intermediate or its presence in concentrations below the detection limits of standard analytical methods.

Structurally Related Acetophenones from Natural Sources

The study of structurally similar acetophenones provides valuable insights into the potential sources and biological activities of 2'-Hydroxy-6'-methylacetophenone. A diverse range of hydroxylated and methoxylated acetophenones have been isolated from various natural sources.

Plant Kingdom

Plants are a rich source of diverse acetophenones. For example, 2',6'-Dihydroxy-4'-methoxyacetophenone has been identified in the root tissue of Sanguisorba minor (salad burnet) and has also been reported in Kalmia latifolia.[8] 2-Hydroxy-4,6-dimethoxyacetophenone , also known as xanthoxyline, has been isolated from the leaves of Peperomia glabella and is a major constituent of Sebastiania schottiana.[9][10] More complex acetophenone derivatives, such as 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone , have been isolated from the leaves of Syzygium balsameum.

Fungal Kingdom

The endolichenic fungus Daldinia childiae has been shown to produce 1-(2,6-dihydroxyphenyl)butan-1-one , a compound with a similar substitution pattern to the target molecule and exhibiting broad-spectrum antimicrobial activity.[11] This highlights the potential of endophytic and lichen-associated fungi as a source of novel acetophenones.

The following table summarizes the natural sources of 2'-Hydroxy-6'-methylacetophenone and some of its closely related derivatives.

| Compound Name | Natural Source(s) | Reference(s) |

| 2'-Hydroxy-6'-methylacetophenone | Hypoclinea sp. (ants) | [3] |

| 2'-Hydroxy-4'-methylacetophenone | Angelica koreana, Eupatorium fortunei | [4][5] |

| 2'-Hydroxy-5'-methylacetophenone | Taxus canadensis, Nicotiana tabacum, Coffea arabica, Coffea canephora | [6][7] |

| 2',6'-Dihydroxy-4'-methoxyacetophenone | Sanguisorba minor, Kalmia latifolia | [8] |

| 2-Hydroxy-4,6-dimethoxyacetophenone | Peperomia glabella, Sebastiania schottiana | [9][10] |

| 1-(2,6-dihydroxyphenyl)butan-1-one | Daldinia childiae (endolichenic fungus) | [11] |

Isolation and Characterization Methodologies

The isolation and structural elucidation of acetophenones from natural sources typically involve a series of chromatographic and spectroscopic techniques. The causality behind these experimental choices is rooted in the physicochemical properties of the target molecules.

Extraction and Fractionation

A generalized workflow for the isolation of acetophenones from plant material is presented below. The choice of solvent for extraction is critical and is based on the polarity of the target compound. A 70% ethanol solution is often effective for extracting a broad range of phenolic compounds.[8]

Caption: Generalized workflow for the isolation of acetophenones from plant sources.

Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene ring.

-

Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern of the compound, which aids in confirming the molecular formula and identifying structural motifs.[12]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.[12]

The following table summarizes key physicochemical and spectroscopic data for 2'-Hydroxy-6'-methylacetophenone and its isomers.

| Property | 2'-Hydroxy-6'-methylacetophenone | 2'-Hydroxy-4'-methylacetophenone[13] | 2'-Hydroxy-5'-methylacetophenone |

| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol | 150.17 g/mol | 150.17 g/mol |

| CAS Number | Not readily available | 6921-64-8 | 1450-72-2 |

| Boiling Point | Not readily available | 245 °C | Not readily available |

| Melting Point | Not readily available | Not applicable (liquid) | 45-48 °C |

| Appearance | Not readily available | Liquid | Solid |

Biosynthesis and Ecological Significance

The biosynthesis of acetophenones in plants typically follows the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and side-chain cleavage, leads to the formation of the basic acetophenone skeleton. Subsequent modifications, such as methylation and glycosylation, contribute to the structural diversity of these compounds.

The ecological roles of naturally occurring acetophenones are varied. In plants, they can act as phytoalexins, which are antimicrobial compounds produced in response to pathogen attack.[8] In insects, as seen with Hypoclinea ants, they can serve as chemical defense compounds or pheromones.[3]

The following diagram illustrates a simplified logical relationship of the role of acetophenones in plant defense.

Caption: Simplified logical flow of the role of acetophenones in plant defense.

Biological Activities and Potential Applications

The biological activities of acetophenones are of significant interest to the drug development community. The presence of hydroxyl and methoxyl groups on the aromatic ring often correlates with their pharmacological effects.

-

Antimicrobial Activity : Many naturally occurring acetophenones exhibit antibacterial and antifungal properties.[1] For example, 1-(2,6-dihydroxyphenyl)butan-1-one from Daldinia childiae shows broad-spectrum antimicrobial activity.[11]

-

Antioxidant Activity : The phenolic hydroxyl groups in acetophenones can act as free radical scavengers, imparting antioxidant properties.[1]

-

Anti-inflammatory Activity : Some acetophenone derivatives have demonstrated the ability to inhibit inflammatory pathways.[14]

-

Cytotoxic Activity : Certain acetophenones have been shown to be cytotoxic to cancer cell lines, suggesting potential applications in oncology.[15]

The diverse biological activities of this class of compounds make them attractive lead structures for the development of new therapeutic agents.

Conclusion

While the natural occurrence of 2'-Hydroxy-6'-methylacetophenone is not as extensively documented as that of its isomers and other related acetophenones, its confirmed presence in the exocrine secretions of Hypoclinea ants opens up intriguing avenues for further research. By studying the broader family of naturally occurring acetophenones, researchers can gain valuable insights into the potential sources, isolation techniques, and biological activities of this specific compound. The continued exploration of unique ecological niches, coupled with advanced analytical techniques, will undoubtedly lead to a deeper understanding of the distribution and significance of 2'-Hydroxy-6'-methylacetophenone and other rare natural products.

References

-

Benchchem. Spectroscopic data for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone (NMR, IR, MS). 12

-

Sigma-Aldrich. 2-Hydroxy-6-methoxyacetophenone 97 703-23-1. 16

-

Benchchem. Discovery and isolation of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. 8

-

Benchchem. A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. 1

-

TargetMol. 2',6'-Dihydroxy-4'-methoxy-3'-methylacetophenone. 17

-

Jones, T. H., Blum, M. S., & Fales, H. F. (1981). A Facile Synthesis of 2-Hydroxy-6-Methylacetophenone. Synthetic Communications, 11(11), 889-894. 3

-

Singh, U. P., Sarma, B. K., & Mishra, P. K. (2003). Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone. Mycobiology, 31(3), 159-163. 18

-

PubChem. 2'-Hydroxy-4'-methylacetophenone.

-

PubChem. 2-Hydroxy-5-methylacetophenone.

-

Tran, H. N. T., Le, T. H., & Trinh, B. T. D. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Communications, 19(5), 1-22. 15

-

Human Metabolome Database. 2',4'-Dihydroxy-6'-methoxyacetophenone (HMDB0041270).

-

Sigma-Aldrich. 2-Hydroxy-5-methylacetophenone 98 1450-72-2.

-

Mincheva, Z., Velkov, J., Boireau, G., Barry, J., & Fugier, C. (1995). An Organometallic Route to 2'-Hydroxy-6'-methoxy-acetophenone. Bulgarian Chemical Communications, 28(2), 149-155.

-

de Oliveira, M. C. C., de Carvalho, M. G., da Silva, C. J., & Werle, A. A. (2006). 2-Hydroxy-4,6-dimethoxyacetophenone from leaves of Peperomia glabella. Journal of the Brazilian Chemical Society, 17(4), 834-838.

-

Calixto, J. B., Sant'Ana, A. E. G., & Yunes, R. A. (1991). Action of 2-hydroxy-4,6-dimethoxyacetophenone isolated from Sebastiania schottiana. Planta Medica, 57(1), 1-4. 10

-

Begum, M. A., et al. (2020). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. International Journal of Pharmaceutical Sciences and Research, 11(10), 5032-5038.

-

Tran, H. N. T., Le, T. H., & Trinh, B. T. D. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Communications, 19(5), 1-22.

-

Lee, J. H., et al. (2023). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. International Journal of Molecular Sciences, 24(12), 10398.

-

MedchemExpress. 2'-Hydroxy-4'-methylacetophenone.

-

Wikipedia. Cresol.

-

Zhou, J., et al. (2023). Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity. Frontiers in Microbiology, 14, 1169830.

-

Sigma-Aldrich. 2-Hydroxy-4-methylacetophenone 97 6921-64-8.

-

Human Metabolome Database. 2'-Hydroxy-5'-methylacetophenone (HMDB0032592).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2'-Hydroxy-4'-methylacetophenone | C9H10O2 | CID 81338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. benchchem.com [benchchem.com]

- 9. scielo.br [scielo.br]

- 10. Action of 2-hydroxy-4,6-dimethoxyacetophenone isolated from Sebastiania schottiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 2 -Hydroxy-4 -methylacetophenone 97 6921-64-8 [sigmaaldrich.com]

- 14. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2′-ヒドロキシ-6′-メトキシアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. 2',6'-Dihydroxy-4'-methoxy-3'-methylacetophenone | TargetMol [targetmol.com]

- 18. Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 1-(2-Hydroxy-6-methylphenyl)ethanone

This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic ketone, 1-(2-Hydroxy-6-methylphenyl)ethanone, also known as 2'-Hydroxy-6'-methylacetophenone. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. While direct experimental spectra for this specific compound are not widely available in public-access databases, this guide will provide a robust, predicted analysis based on established spectroscopic principles and comparative data from structurally similar analogs.

Introduction and Molecular Structure

This compound (C₉H₁₀O₂) is a substituted acetophenone with a molecular weight of 150.17 g/mol [1]. Its structure is characterized by an acetophenone core with a hydroxyl group at the C2' position and a methyl group at the C6' position of the phenyl ring. The proximity of the hydroxyl and carbonyl groups allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the compound's spectroscopic properties.

Key Structural Features:

-

Aromatic Ring: A 1,2,3-trisubstituted benzene ring.

-

Carbonyl Group: An acetyl group (-COCH₃) attached to the aromatic ring.

-

Hydroxyl Group: A phenolic hydroxyl group (-OH) ortho to the acetyl group.

-

Methyl Group: A methyl group (-CH₃) also ortho to the acetyl group.

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond between the phenolic proton and the carbonyl oxygen.

Spectroscopic Data Analysis: A Predicted and Comparative Approach

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on the analysis of its functional groups and comparison with closely related isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal five distinct signals: a sharp singlet for the phenolic hydroxyl proton at a significantly downfield chemical shift due to strong intramolecular hydrogen bonding, a singlet for the acetyl protons, a singlet for the aromatic methyl protons, and a set of multiplets for the three aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Phenolic -OH | ~12.0 - 13.0 | Singlet | 1H | The strong intramolecular hydrogen bond with the carbonyl oxygen deshields this proton significantly, shifting it far downfield. |

| Acetyl -CH₃ | ~2.6 | Singlet | 3H | Typical chemical shift for an acetyl group attached to an aromatic ring. |

| Aromatic -CH₃ | ~2.5 | Singlet | 3H | Typical chemical shift for a methyl group on an aromatic ring. |

| Aromatic H (H3', H4', H5') | ~6.7 - 7.4 | Multiplet | 3H | The exact shifts and coupling patterns will depend on the electronic effects of the substituents. H4' is expected to be a triplet, with H3' and H5' as doublets. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O | ~204 | Characteristic for an aryl ketone. |

| C2' (C-OH) | ~162 | The carbon bearing the hydroxyl group is significantly deshielded. |

| C6' (C-CH₃) | ~140 | The carbon bearing the methyl group. |

| C1' (C-C=O) | ~118 | The ipso-carbon attached to the acetyl group. |

| Aromatic CHs (C3', C4', C5') | ~118 - 135 | The precise shifts are influenced by the substituent effects. |

| Acetyl -CH₃ | ~26 | Typical shift for an acetyl methyl carbon. |

| Aromatic -CH₃ | ~21 | Typical shift for an aromatic methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption. The O-H stretching frequency will be broad and shifted to a lower wavenumber due to the strong intramolecular hydrogen bond.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 2500 | Broad, Medium | The intramolecular hydrogen bonding causes significant broadening and a shift to lower frequency. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | From the methyl groups. |

| C=O Stretch (Ketone) | ~1650 | Strong | The frequency is lowered from a typical aryl ketone (~1685 cm⁻¹) due to conjugation and strong intramolecular hydrogen bonding. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region. |

| C-O Stretch (Phenol) | ~1250 | Strong |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 150, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of an acetophenone derivative.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 150

-

Loss of a methyl radical ([M-CH₃]⁺): A prominent peak at m/z = 135, resulting from the cleavage of the acetyl methyl group. This is a very common and stable acylium ion.

-

Loss of ketene ([M-CH₂CO]⁺): A peak at m/z = 108, arising from a McLafferty-type rearrangement involving the ortho-hydroxyl and methyl groups.

-

Further fragmentations of the aromatic ring would lead to smaller ions.

Integrated Spectroscopic Characterization Workflow

A cohesive structural confirmation is achieved by integrating the data from all spectroscopic techniques. The following workflow illustrates this process:

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(2-Hydroxy-6-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(2-Hydroxy-6-methylphenyl)ethanone, also known as 2'-Hydroxy-6'-methylacetophenone, is an aromatic ketone with significant potential in various scientific fields. Its unique structural features, including a hydroxyl group ortho to an acetyl group and a methyl substituent on the phenyl ring, give rise to distinct physical and chemical properties. This guide provides a comprehensive overview of these properties, drawing from available data and established scientific principles. It is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the compound's behavior and outlining detailed experimental protocols for its characterization. While specific experimental data for this particular isomer is not widely published, this guide provides a framework for its determination and analysis, leveraging data from closely related analogs for comparative context.

Introduction: Unveiling the Potential of a Versatile Aromatic Ketone

Aromatic ketones are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. This compound (Figure 1) is a member of this class that warrants particular attention. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the acetyl carbonyl group is a defining characteristic that influences its conformation, reactivity, and spectral properties. Furthermore, the presence of the methyl group at the 6-position introduces steric and electronic effects that differentiate it from its isomers and other related hydroxyacetophenones.

This technical guide aims to provide a deep dive into the physical and chemical landscape of this compound. By understanding its fundamental properties, researchers can better harness its synthetic utility and explore its potential in applications such as the development of novel fragrances, the design of advanced UV absorbers, and as a scaffold for new therapeutic agents.[1]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is paramount for its effective handling, purification, and application. This section summarizes the key known and predicted properties of this compound. It is important to note that while some properties have been computationally predicted, experimental verification is crucial for precise characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| CAS Number | 41085-27-2 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2'-Hydroxy-6'-methylacetophenone | [2] |

| XLogP3 (Predicted) | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Note on Isomeric Variations: It is critical to distinguish this compound from its isomers, as their properties can differ significantly. For instance, the closely related 2'-Hydroxy-4'-methylacetophenone has a reported boiling point of 245 °C.[3] The methoxy analog, 2'-Hydroxy-6'-methoxyacetophenone, is a solid with a melting point of 58-60 °C and a boiling point of 141 °C at 16 mmHg.[4] These values for related compounds underscore the necessity of experimental determination for the 6-methyl isomer.

Spectroscopic Profile: Deciphering the Molecular Signature

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections outline the expected spectral characteristics of this compound and provide protocols for acquiring high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the protons of the ring-substituted methyl group, and a characteristic downfield signal for the phenolic hydroxyl proton, which is often broadened due to hydrogen bonding and exchange. The aromatic region will display coupling patterns indicative of a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for the carbonyl carbon, the aromatic carbons (with quaternary carbons appearing at lower intensity), and the two methyl carbons. The chemical shifts will be influenced by the electronic effects of the hydroxyl, acetyl, and methyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following key absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in intramolecular hydrogen bonding.

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, corresponding to the carbonyl group of the ketone. The intramolecular hydrogen bonding may cause a shift to a lower wavenumber compared to a non-hydrogen-bonded acetophenone.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 150. Key fragmentation pathways would likely involve:

-

Alpha-cleavage: Loss of the methyl group from the acetyl moiety to give a fragment at m/z 135.

-

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is governed by its functional groups. The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The acetyl group can participate in reactions typical of ketones, including reductions, oxidations, and aldol condensations. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the hydroxyl and methyl groups influencing the position of substitution.

A key synthetic application of this compound is in the Fries rearrangement, a reaction that can be used to synthesize other substituted hydroxyacetophenones. It also serves as a building block for the synthesis of more complex heterocyclic compounds.[5]

Experimental Protocols: A Practical Guide to Characterization

The following protocols provide step-by-step methodologies for the experimental determination of the physical and chemical properties of this compound.

Synthesis

A potential synthetic route to this compound involves the reaction of 2-hydroxy-6-methylbenzonitrile with a methylmagnesium halide (Grignard reagent) in an etheral solvent.[1]

Caption: A general workflow for the synthesis of this compound.

Physical Property Determination

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Sample Preparation: Place a few drops of the liquid into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Heating: Heat the test tube in a suitable heating bath.

-

Observation: Observe the stream of bubbles escaping from the inverted capillary. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube upon cooling.

-

Solvent Screening: In separate small test tubes, add approximately 10-20 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Observation: Agitate the tubes and observe for complete dissolution at room temperature.

-

Classification: Classify the solubility as soluble, sparingly soluble, or insoluble for each solvent.

Spectroscopic Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Solution Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Film Casting: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Analysis: Place the salt plate in the FT-IR spectrometer and acquire the spectrum.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

-

Analysis: The compound will be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

For the related compound 2'-Hydroxy-4'-methylacetophenone, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It is prudent to assume similar hazards for the 6-methyl isomer.

Conclusion

This compound is a compound of significant interest with a range of potential applications. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, along with detailed protocols for their experimental determination. While a complete experimental dataset for this specific isomer remains to be fully elucidated in publicly accessible literature, the information and methodologies presented herein provide a solid foundation for researchers to confidently work with and characterize this versatile molecule. The authors encourage the scientific community to publish experimental findings on this compound to further enrich our collective understanding.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis, crystal, spectroscopic characterizations and electrochemical properties of 1-(2-hydroxy–4,6-dimethylphenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Hydroxy-4'-methylacetophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information: A highly efficient and selective aerobic oxidation of styrenes to acetophenones catalyzed by a recyclable copper/hydrotalcite. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2000). 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone. Retrieved from [Link]

- Tran, T. D., Park, H., Kim, H. P., et al. (2011). Inhibitory activity of prostaglandin E2 production by the 2'-hydroxychalcone derivatives. Archives of Pharmacal Research, 34(7), 1109–1115.

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(2,4-dihydroxy-6-methylphenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

ResearchGate. (n.d.). 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetrahedron letter. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). A short synthesis of the monoterpenes (−)-6β-hydroxy- carvotanacetone and (−)-6α-hydroxycarvotanacetone from (R)-(−)-carvone | Request PDF. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2'-Hydroxy-6'-methylacetophenone: Structural Isomers and Functional Analogs

Abstract

Hydroxy-methyl substituted acetophenones represent a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This technical guide provides a comprehensive examination of 2'-Hydroxy-6'-methylacetophenone, its principal structural isomers, and functional analogs. We will delve into the causality behind synthetic strategies, focusing on the Fries rearrangement, and present detailed protocols for synthesis and characterization.[1][2] Furthermore, a comparative analysis of physicochemical properties and a discussion on the structure-activity relationships (SAR) of related analogs will be provided, offering field-proven insights for researchers, chemists, and drug development professionals.

The Core Compound: 2'-Hydroxy-6'-methylacetophenone

2'-Hydroxy-6'-methylacetophenone (3) is an aromatic ketone that has been identified as a natural exocrine compound in several ant species.[3] Its synthesis and biological functions are of significant interest.[3][4]

Physicochemical and Spectroscopic Properties

The unique substitution pattern of 2'-Hydroxy-6'-methylacetophenone gives rise to distinct physical and spectroscopic characteristics. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the acetyl moiety is a key feature influencing its properties.

| Property | Value | Source |

| Molecular Formula | C9H10O2 | [5] |

| Molecular Weight | 150.17 g/mol | [5] |

| Appearance | Pale yellow oil | [4] |

| ¹H NMR (CDCl₃, δ) | ~13.28 (s, 1H, OH), ~7.36 (t, 1H), ~6.59 (d, 1H), ~6.41 (d, 1H), ~2.69 (s, 3H, CH₃), ~3.92 (s, 3H, OCH₃ - for methoxy analog) | [6] |

| ¹³C NMR (CDCl₃, δ) | ~205.2, ~164.7, ~161.5, ~136.1, ~111.3, ~110.7, ~101.1, ~55.6, ~33.7 (for methoxy analog) | [6] |

| IR (cm⁻¹) | ~1630 (C=O), ~2990 (O-H) | [7] |

Note: Complete spectral data for the title compound is limited; data for the closely related 2'-Hydroxy-6'-methoxyacetophenone is provided for reference.[6][7]

Synthesis Pathway: The Fries Rearrangement

The Fries rearrangement is a cornerstone reaction for the synthesis of hydroxyaryl ketones from phenolic esters, making it a preferred method for producing 2'-Hydroxy-6'-methylacetophenone and its isomers.[1][2][8]

Causality of Experimental Choices: The reaction involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] The choice of catalyst is critical; AlCl₃ is effective because it coordinates with the carbonyl oxygen of the ester, making the acyl group a potent electrophile.[2] The regioselectivity (formation of ortho vs. para isomers) is highly dependent on reaction conditions.[1][2] Low temperatures generally favor the formation of the para isomer, while higher temperatures promote the formation of the ortho product, such as 2'-Hydroxy-6'-methylacetophenone. This is because the ortho product is often the thermodynamically more stable isomer due to chelation of the catalyst between the hydroxyl and carbonyl groups.

A Comparative Analysis of Structural Isomers

Structural isomers of 2'-Hydroxy-6'-methylacetophenone share the molecular formula C9H10O2 but differ in the substitution pattern on the benzene ring.[9][10] These differences can lead to significant variations in physical properties, reactivity, and biological activity.

Profile of Key Isomers

| Isomer | Structure | Key Properties | Applications |

| 4'-Hydroxy-3'-methylacetophenone | 1-(4-hydroxy-3-methylphenyl)ethanone | White to off-white crystalline solid.[11] Melting point: 107-109 °C.[12] | Intermediate in the synthesis of bioactive molecules, including analgesics and β2-Adrenergic agonists.[11][12] Also used in the fragrance industry.[11] |

| 3'-Hydroxy-4'-methylacetophenone | 1-(3-hydroxy-4-methylphenyl)ethanone | Data not widely available, but expected to be a solid at room temperature. | Research chemical.[13] |

| 2'-Hydroxy-4'-methylacetophenone | 1-(2-hydroxy-4-methylphenyl)ethanone | Phenolic compound with acaricidal (mite-killing) properties.[14] | Potential use in agriculture and pest control.[14] |

| 2'-Hydroxy-5'-methylacetophenone | 1-(2-hydroxy-5-methylphenyl)ethanone | A flavoring agent.[5] | Food and fragrance industries. |

Isomer-Specific Synthesis Considerations

The synthesis of a specific isomer often requires careful selection of the starting material and reaction conditions. For example, to synthesize 4'-Hydroxy-3'-methylacetophenone, one would typically start with m-cresol (3-methylphenol) and perform a Friedel-Crafts acylation or a Fries rearrangement of the corresponding acetate ester.[11] The directing effects of the existing methyl and hydroxyl (or acetate) groups will guide the incoming acetyl group, predominantly to the position para to the hydroxyl group.

Functional Analogs and Structure-Activity Relationships (SAR)

Analogs are compounds that are structurally similar to the parent molecule and are often synthesized to enhance or modify its biological activity.

Rationale for Analog Development

The development of acetophenone analogs is driven by the need for compounds with improved properties, such as:

-

Enhanced Biological Potency: Small structural modifications can lead to significant increases in activity, as seen in analogs of 2,4-dihydroxy-5-methylacetophenone, which show potent α-glucosidase inhibitory activity.[15]

-

Increased Selectivity: Modifying functional groups can help a molecule interact more specifically with a biological target, reducing off-target effects.

-

Improved Pharmacokinetic Properties: Changes to the molecular structure can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies of Notable Analogs & SAR Insights

-

Antioxidant Activity: Acetophenone benzoylhydrazones have been synthesized and evaluated as antioxidant agents.[16] The presence of phenolic hydroxyl groups is a key contributor to their radical-scavenging capabilities.[16] Studies have shown that a 2,4-dihydroxy substitution pattern can be particularly effective for DPPH radical scavenging.[16]

-

Choleretic Activity: The number and position of hydroxyl groups on the acetophenone ring play a crucial role in determining choleretic (bile production stimulating) activity.[17] A hydroxyl group at the 4-position appears to be a key requirement, with additional hydroxyl groups at the 2- and 6-positions enhancing the output of bile acids.[17]

-

Antimycobacterial Activity: 4'-Hydroxy-3'-methylacetophenone can be used to synthesize heterocyclic compounds that exhibit antimycobacterial activity.[18]

Experimental Workflows and Protocols

A self-validating system is crucial for ensuring the integrity of synthesized compounds. This involves a multi-step process from synthesis to purification and finally, rigorous characterization.

General Protocol for Synthesis via Fries Rearrangement

This protocol is a generalized procedure for synthesizing a hydroxy-methylacetophenone isomer from its corresponding methylphenyl acetate precursor.

Materials:

-

Appropriate methylphenyl acetate (e.g., m-cresyl acetate)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the methylphenyl acetate and nitrobenzene.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous AlCl₃. Causality: Slow addition is necessary to control the exothermic reaction.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and reflux for the required time (typically 1.5-3 hours).[2] Causality: Higher temperatures favor the ortho isomer.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice and 5% HCl solution to quench the reaction and dissolve the aluminum complexes.[2]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with DCM or ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to separate the desired isomer from byproducts.

Workflow for Purification and Characterization

The following diagram illustrates a standard, self-validating workflow to ensure the identity and purity of the synthesized compound.

Caption: A self-validating workflow for synthesis, purification, and characterization.

Characterization Techniques

-

Thin-Layer Chromatography (TLC): A rapid and inexpensive method to monitor the progress of the reaction and the effectiveness of the column chromatography purification.[19]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final compound. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water.[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the exact structure of the synthesized isomer, confirming the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[22]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (O-H stretch) and carbonyl (C=O stretch) groups.[22]

Conclusion

2'-Hydroxy-6'-methylacetophenone and its isomers are compounds of significant synthetic and potential biological value. Understanding the nuances of their synthesis, particularly the regioselectivity of the Fries rearrangement, is paramount for accessing specific isomers. The principles of structure-activity relationships guide the rational design of functional analogs with tailored properties for applications in drug discovery and materials science. The robust, self-validating workflow presented herein, combining synthesis with comprehensive purification and characterization, provides a reliable framework for researchers to produce and validate these valuable chemical entities with high confidence.

References

- Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement - Benchchem. Benchchem.

- Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement - Benchchem. Benchchem.

-

Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues . PubMed. Available from: [Link]

-

Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies . PubMed. Available from: [Link]

-

Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism . PMC - NIH. Available from: [Link]

-

A Facile Synthesis of 2-Hydroxy-6-Methylacetophenone - Taylor & Francis Online . Taylor & Francis Online. Available from: [Link]

-

Preparation of hydroxyacetophenones via the Fries rearrangement. A:... - ResearchGate . ResearchGate. Available from: [Link]

-

A FACILE SYNTHESIS OF 2-HYDROXY-6-METHYLACETOPHENOME . Synthetic Communications. Available from: [Link]

-

An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone - ResearchGate . ResearchGate. Available from: [Link]

-

Understand tLC and HPLC Analysis of Acetophenone - StudyRaid . StudyRaid. Available from: [Link]

-

Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation . ResearchGate. Available from: [Link]

-

C9H10O2 - Wikipedia . Wikipedia. Available from: [Link]

-

Separation of Acetophenone on Newcrom R1 HPLC column - SIELC Technologies . SIELC Technologies. Available from: [Link]

-

C9H10O2 (Phenyl methacrylate) Lewis structure . MolView. Available from: [Link]

-

2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem . PubChem. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. C9H10O2 - Wikipedia [en.wikipedia.org]

- 10. webqc.org [webqc.org]

- 11. Page loading... [guidechem.com]

- 12. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]

- 13. 3'-HYDROXY-4'-METHYLACETOPHENONE | 33414-49-2 [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. app.studyraid.com [app.studyraid.com]

- 20. benchchem.com [benchchem.com]

- 21. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(2-Hydroxy-6-methylphenyl)ethanone: Discovery, Isolation, and Synthetic Methodologies

Abstract

This technical guide provides a comprehensive overview of the phenolic ketone 1-(2-Hydroxy-6-methylphenyl)ethanone, a compound of interest in natural product chemistry and synthetic organic chemistry. This document details its natural origins, provides an in-depth analysis of various synthetic routes for its preparation, and outlines robust protocols for its isolation and purification. Furthermore, a thorough characterization of its physicochemical and spectroscopic properties is presented. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational knowledge and practical, field-proven insights into the chemistry of this versatile molecule.

Introduction and Discovery

This compound, also known by its common name 2'-Hydroxy-6'-methylacetophenone, is a naturally occurring aromatic ketone. It has been identified as a constituent of the plant Ethulia conyzoides, a species belonging to the Asteraceae family.[1] The discovery of this compound in a natural source has spurred interest in its biological activities and its potential as a scaffold for the synthesis of more complex molecules.

From a structural standpoint, the molecule features an acetophenone core with a hydroxyl and a methyl group substituted at the ortho positions of the phenyl ring. This specific substitution pattern, particularly the hydroxyl group ortho to the acetyl moiety, allows for intramolecular hydrogen bonding, which influences its physical and chemical properties, such as its boiling point and reactivity. The presence of both a nucleophilic phenolic hydroxyl group and an electrophilic carbonyl group within the same molecule makes it a valuable and versatile intermediate in organic synthesis.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. This section details some of the most effective and commonly employed synthetic strategies.

Fries Rearrangement of m-Cresyl Acetate

The Fries rearrangement is a classic and powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[2][3][4] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity of the rearrangement (ortho- vs. para-acylation) is notably influenced by reaction conditions such as temperature and the choice of solvent.[2][3]

Causality of Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a commonly used Lewis acid for the Fries rearrangement due to its strong ability to coordinate with the carbonyl oxygen of the ester, facilitating the formation of the key acylium ion intermediate.

-

Temperature Control: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer, which is the desired product in this case. This is because the ortho-pathway is often thermodynamically controlled at higher temperatures.

-

Solvent: The reaction can be run neat or in a non-polar solvent like nitrobenzene or carbon disulfide. A solvent-free approach is often preferred for its simplicity and reduced waste.

Experimental Protocol: Fries Rearrangement of m-Cresyl Acetate

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, place m-cresyl acetate (1 equivalent).

-

Addition of Catalyst: Cool the flask in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 160-165 °C. Maintain this temperature for 30-45 minutes. The mixture will become a dark, viscous liquid.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Diagram of the Fries Rearrangement Workflow:

Caption: Workflow for the synthesis of this compound via Fries Rearrangement.

Organometallic Synthesis via Directed Ortho-Metalation

A more modern and highly regioselective approach involves the use of organometallic reagents. Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In this case, a protecting group on the phenolic hydroxyl can direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can then react with an electrophile. A detailed organometallic route to a closely related compound, 2'-Hydroxy-6'-methoxyacetophenone, has been reported, and a similar strategy can be applied here.[5]

Causality of Experimental Choices:

-

Protecting Group: The phenolic hydroxyl group is acidic and would be deprotonated by the organolithium reagent. Therefore, it must be protected, for example, as an ethoxyethyl ether, which is stable to the reaction conditions and can be easily removed later.

-

Organolithium Reagent: n-Butyllithium is a strong base capable of deprotonating the aromatic ring at the position directed by the protected hydroxyl group.

-

Transmetalation: The initially formed aryllithium species is highly reactive. Transmetalation with a zinc salt like ZnCl₂ generates a less reactive but still nucleophilic organozinc reagent. This step often improves the yield and reduces side reactions when reacting with acyl chlorides.

-

Palladium Catalyst: The reaction of the organozinc reagent with acetyl chloride is often sluggish and can be effectively catalyzed by a palladium(0) complex, such as one generated in situ from Pd(PPh₃)₂Cl₂.

Experimental Protocol: Organometallic Synthesis

-

Protection: Protect the hydroxyl group of m-cresol with ethyl vinyl ether to form 1-((1-ethoxyethoxy)methyl)-3-methylbenzene.

-

Metalation: In a flame-dried, nitrogen-purged flask, dissolve the protected m-cresol in anhydrous THF. Cool the solution to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. Allow the reaction to stir at room temperature for 2 hours.

-

Transmetalation: Add a solution of anhydrous zinc chloride (1.1 equivalents) in THF to the reaction mixture and stir for another hour.

-

Acylation: In a separate flask, prepare a palladium catalyst by reducing benzylchlorobis(triphenylphosphine)palladium(II) or a similar precursor. Add this catalyst to the organozinc solution, followed by the dropwise addition of acetyl chloride (1.2 equivalents).

-

Deprotection and Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a dilute HCl solution. This will both neutralize the reaction and cleave the ethoxyethyl protecting group.

-

Isolation and Purification: Extract the product into an organic solvent, wash, dry, and purify by column chromatography to yield the final product.[5]

Diagram of the Organometallic Synthesis Workflow:

Caption: Workflow for the organometallic synthesis of this compound.

Grignard Reaction with a Nitrile Precursor

Another viable synthetic route involves the reaction of a Grignard reagent with a nitrile. This method is particularly useful when the corresponding nitrile is readily available. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to the ketone.[6]

Causality of Experimental Choices:

-

Starting Material: 2-Hydroxy-6-methylbenzonitrile is the key starting material. The hydroxyl group must be protected before the Grignard reaction to prevent it from reacting with the highly basic Grignard reagent.

-

Grignard Reagent: Methylmagnesium bromide is the Grignard reagent of choice to introduce the acetyl group.

-

Hydrolysis: Acidic work-up is crucial to hydrolyze the intermediate imine to the final ketone product.

Experimental Protocol: Grignard Synthesis

-

Protection: Protect the hydroxyl group of 2-hydroxy-6-methylbenzonitrile, for example, as a methoxymethyl (MOM) ether.

-

Grignard Reaction: In a flame-dried, nitrogen-purged flask, add the protected nitrile dissolved in anhydrous diethyl ether. Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether. Allow the reaction to stir at room temperature for several hours.

-

Hydrolysis and Deprotection: Carefully quench the reaction by pouring it into a cold, dilute solution of hydrochloric acid. This will hydrolyze the imine and cleave the MOM protecting group.

-

Isolation and Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and purify by column chromatography or distillation.

Isolation and Purification from Natural Sources

For researchers interested in natural product chemistry, the isolation of this compound from its natural source, Ethulia conyzoides, is a key procedure. This typically involves extraction followed by chromatographic separation.

Causality of Experimental Choices:

-

Solvent Extraction: The choice of solvent for extraction is based on the polarity of the target compound. A solvent of medium polarity, such as ethyl acetate or dichloromethane, is often effective for extracting phenolic compounds like the target molecule.

-

Chromatography: Column chromatography is the workhorse for purifying natural products. Silica gel is a common stationary phase for separating compounds of medium polarity. The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone), with the polarity gradually increased to elute compounds of increasing polarity.

Experimental Protocol: Isolation from Ethulia conyzoides

-

Extraction: Air-dried and powdered aerial parts of Ethulia conyzoides are subjected to extraction with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, using maceration or Soxhlet extraction.[7]

-

Solvent Partitioning: The crude extract is then concentrated and partitioned between an immiscible polar and non-polar solvent system (e.g., water and ethyl acetate) to remove highly polar and non-polar impurities. The target compound is expected to be in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic analysis) are combined.

-

Final Purification: The combined fractions may require further purification by preparative TLC or crystallization to obtain the pure compound.

Diagram of the Isolation Workflow:

Caption: General workflow for the isolation of this compound from plant material.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized or isolated compound is crucial for confirming its identity and purity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 41085-27-2 | [1] |

| Appearance | Off-yellow crystalline solid | [5] |

| Melting Point | 58-60 °C | [5] |

| Boiling Point | 141 °C at 16 mmHg |

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy:

-

~3400-2500 cm⁻¹ (broad): This broad absorption is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, which is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group.

-

~1630 cm⁻¹: This strong absorption corresponds to the C=O stretching vibration of the ketone. The frequency is lower than that of a typical aryl ketone (~1685 cm⁻¹) due to the conjugation with the aromatic ring and the intramolecular hydrogen bonding.[5]

-

~1600, 1480 cm⁻¹: These absorptions are due to C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the phenol.

-

~2990 cm⁻¹: C-H stretching of the methyl groups.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 500 MHz):

-

δ ~13.28 ppm (s, 1H): This downfield singlet is characteristic of the phenolic -OH proton, which is strongly deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen.[5]

-

δ ~7.35-6.38 ppm (m, 3H): These signals correspond to the three protons on the aromatic ring. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern.

-

δ ~2.68 ppm (s, 3H): This singlet corresponds to the three protons of the acetyl (-COCH₃) group.[5]

-

δ ~2.5 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 125 MHz):

-

δ ~204 ppm: Carbonyl carbon of the acetyl group.

-

δ ~162 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

-

δ ~140-115 ppm: Other aromatic carbons.

-

δ ~32 ppm: Carbon of the acetyl methyl group (-COCH₃).

-

δ ~22 ppm: Carbon of the aromatic methyl group.

Mass Spectrometry (MS):

-

m/z 150 (M⁺): Molecular ion peak.

-

m/z 135 (M⁺ - CH₃): Loss of a methyl group from the acetyl moiety.

-

m/z 107: A fragment corresponding to the hydroxytoluene moiety.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of a variety of more complex molecules with potential biological and commercial applications.

-

Synthesis of Flavonoids: This compound is a key precursor in the synthesis of flavones and chalcones, which are classes of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[8][9] The synthesis typically involves a Claisen-Schmidt condensation with a substituted benzaldehyde to form a chalcone, which can then be cyclized to a flavone.

-

Pharmaceutical Intermediates: The acetophenone scaffold is a common motif in many pharmaceutical agents. This particular substituted acetophenone can be used to introduce a specific substitution pattern into a drug candidate, potentially influencing its efficacy and pharmacokinetic properties.

-

Fragrance and Flavoring Agents: Acetophenone derivatives are often used in the fragrance and flavor industry. The specific substitution pattern of this molecule can be modified to produce compounds with desirable organoleptic properties.

-

UV Absorbers and Photostabilizers: The hydroxyacetophenone structure is known to absorb UV radiation, and derivatives of this compound can be synthesized for use as UV absorbers in sunscreens and as photostabilizers in plastics and other materials.

Conclusion

This compound is a multifaceted molecule with significance in both natural product chemistry and synthetic organic chemistry. Its natural occurrence provides a basis for exploring its potential biological activities, while its versatile chemical structure makes it a valuable intermediate for the synthesis of a wide range of compounds. The synthetic methods detailed in this guide, from the classical Fries rearrangement to modern organometallic approaches, offer researchers a variety of options for accessing this compound. The provided protocols and characterization data serve as a practical resource for scientists working in drug discovery, materials science, and fine chemical synthesis.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.

- Organic Chemistry Portal. Fries Rearrangement.

- Thermo Fisher Scientific. Fries Rearrangement.

- ChemRxiv. (2023).

- ResearchGate. (2023). Preparation of hydroxyacetophenones via the Fries rearrangement. A:...

- Agilent. (2016).

- Sigma-Aldrich. 2′-Hydroxy-6′-methoxyacetophenone 97%.

- Mincheva, Z., Velkov, J., Boireau, G., Barry, J., & Fugier, C. (1995). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone.

- Sigma-Aldrich. 2′-Hydroxy-6′-methoxyacetophenone 97%.

- SIELC Technologies. (2018). Separation of Ethanone, 1-(2-hydroxy-5-methylphenyl)- on Newcrom R1 HPLC column.

- SIELC Technologies. Separation of Ethanone, 1-(2,4,6-trihydroxyphenyl)- on Newcrom R1 HPLC column.

- PubChem. This compound.

- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

- ResearchGate. Figure S5. 1 H NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c).

- SciSpace. (2020). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry.

- National Institutes of Health. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.

- MDPI. (2023). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.

- National Institutes of Health. (2019). Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS.

- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.

- National Institutes of Health. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes.

- Filo. (2025). The Grignard reaction between 2-methylpropanenitrile and methylmagnesium....

- Organic Syntheses. trans-1-PHENYL-1,3-BUTADIENE.

- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

Sources

- 1. This compound | C9H10O2 | CID 11159401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. The Grignard reaction between 2-methylpropanenitrile and methylmagnesium .. [askfilo.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(2-Hydroxy-6-methylphenyl)ethanone for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 1-(2-Hydroxy-6-methylphenyl)ethanone, a versatile ketone that serves as a valuable building block in synthetic and medicinal chemistry. We will explore its fundamental properties, synthesis methodologies, and its emerging applications in the pharmaceutical landscape, offering field-proven insights for researchers and drug development professionals.

Nomenclature and Identification: Establishing a Common Language

Precise communication in scientific research is paramount. This compound is known by several synonyms, and a clear understanding of these alternative names is crucial for efficient literature review and chemical sourcing.

The most common synonym is 2'-Hydroxy-6'-methylacetophenone .[1] The nomenclature "acetophenone" refers to the ethanone group attached to a phenyl ring. The prefixes "2'-Hydroxy" and "6'-methyl" denote the positions of the hydroxyl and methyl functional groups on the phenyl ring, respectively, relative to the acetyl group.

Other identifiers include:

Physicochemical Properties: A Foundation for Application

Understanding the physical and chemical properties of a compound is fundamental to its application in experimental settings. These properties dictate its solubility, reactivity, and suitability for various analytical techniques.

| Property | Value | Source |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Grignard Reaction with a Nitrile Precursor

A reliable method for the preparation of this compound involves the reaction of a Grignard reagent with a nitrile. This classic organometallic reaction provides a direct route to the ketone functionality.[2]

A common precursor for this synthesis is 2-hydroxy-6-methylbenzonitrile. The synthesis can be performed by treating 2-bromo-3-methylphenol with cuprous cyanide in dimethylformamide.[3] The resulting nitrile is then reacted with methylmagnesium bromide.

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of 2-hydroxy-6-methylbenzonitrile: In a round-bottom flask, combine 2-bromo-3-methylphenol and cuprous cyanide in dimethylformamide. Heat the mixture under reflux. Monitor the reaction progress by thin-layer chromatography. Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complex. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydroxy-6-methylbenzonitrile.

-

Grignard Reaction: Prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether. To this Grignard reagent, add a solution of 2-hydroxy-6-methylbenzonitrile in an ethyl ether-tetrahydrofuran mixture at a controlled temperature (e.g., 50°C).[2]

-

Work-up: After the reaction is complete, quench the reaction by careful addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Caption: Synthesis of this compound via a Grignard reaction.

Fries Rearrangement: An Alternative Approach

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters. This reaction involves the rearrangement of an acyl group from the phenolic oxygen to an ortho or para position on the aromatic ring, catalyzed by a Lewis acid. While a specific protocol for this compound via this method is not detailed in the immediate search results, the general principle can be applied. The starting material would be m-cresyl acetate. The reaction conditions, particularly the choice of Lewis acid and temperature, would influence the regioselectivity (ortho vs. para acylation).

Conceptual Workflow: Fries Rearrangement

Caption: Conceptual workflow of the Fries rearrangement for the synthesis of hydroxyacetophenones.

Applications in Drug Discovery and Development

Hydroxyacetophenones are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, as a member of this class, serves as a crucial intermediate in the synthesis of various pharmaceutical agents.

A Scaffold for Bioactive Molecules

The chemical structure of this compound, featuring a reactive ketone and a phenolic hydroxyl group, makes it an ideal scaffold for chemical modification. This allows for the synthesis of a wide array of derivatives with potential therapeutic applications. Research has shown that acetophenone derivatives possess a broad spectrum of pharmacological activities, including:

-

Antimicrobial Activity

-

Anti-inflammatory Activity [4]

-

Antioxidant Activity [4]

-

Cytotoxic Activity [5]

The presence of the hydroxyl and methyl groups on the phenyl ring can influence the molecule's lipophilicity and electronic properties, which in turn can modulate its biological activity.

Role in the Synthesis of Anti-inflammatory and Antimicrobial Agents

The core structure of this compound is a building block in the development of novel anti-inflammatory and antimicrobial agents.[6] For instance, chalcones, which can be synthesized from acetophenones, are well-known for their anti-inflammatory properties.[7] The synthesis involves the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.